REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:15]=[N:14][N:13]2[CH:16]=[CH:17][N:18]=[C:12]2[CH:11]=1>CN(C)C=O.C(OCC)(=O)C>[Cl:9][C:10]1[CH:15]=[N:14][N:13]2[C:16]([I:1])=[CH:17][N:18]=[C:12]2[CH:11]=1
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.988 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2N(N=C1)C=CN2
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at r.t. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexane (gradient: 0-50%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2N(N=C1)C(=CN2)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 77.9% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |